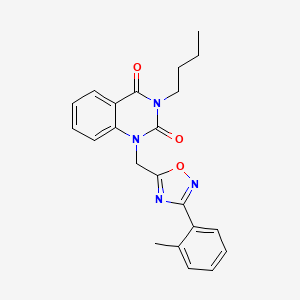

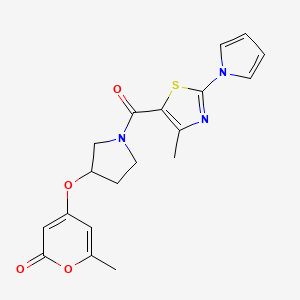

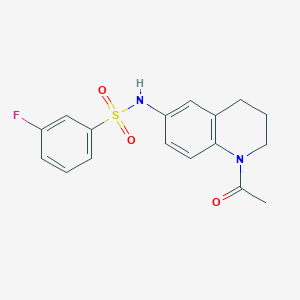

![molecular formula C17H18N4O3S2 B2394598 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351631-95-2](/img/structure/B2394598.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring and the introduction of the acetamide group. The Suzuki-Miyaura cross-coupling reaction could be a potential method for the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High-Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring and the acetamide group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. The presence of the benzothiazole ring and the acetamide group could influence these properties .Scientific Research Applications

Fluorescent Materials and Sensors

The compound’s unique structure makes it a promising candidate for designing fluorescent materials and sensors. Researchers have synthesized derivatives of this compound and studied their photophysical properties. Notably, the compound exhibits dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT). However, in solid-state thin films, only one emission is observed. These properties are valuable for developing efficient sensors and imaging probes .

PTP1B Inhibition for Diabetes Treatment

PTP1B (protein tyrosine phosphatase 1B) plays a crucial role in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and potentially treat diabetes. Compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide (referred to as 4f) has demonstrated good PTP1B inhibitory activity (IC50 = 11.17 μM) and anti-hyperglycemic effects in diabetic rats induced by streptozotocin. Docking studies suggest that it binds to both the catalytic and a second aromatic binding site of PTP1B .

COX-1/COX-2 Inhibition

The compound’s derivatives have been evaluated as potential cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors. COX enzymes are involved in inflammation and pain pathways. While further studies are needed, these derivatives hold promise for developing anti-inflammatory drugs .

Luminescent Materials for Optoelectronics

Researchers have explored the luminescent properties of ligands derived from 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide . These ligands, along with their boron complexes, exhibit good thermal stability and electrochemical properties. Their emission properties can be tuned, making them suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(methanesulfonamido)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c1-21(17-19-14-8-3-4-9-15(14)25-17)11-16(22)18-12-6-5-7-13(10-12)20-26(2,23)24/h3-10,20H,11H2,1-2H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWBQRLWRBTGSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

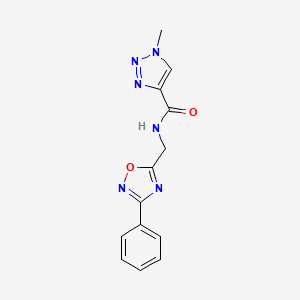

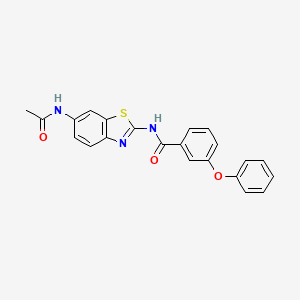

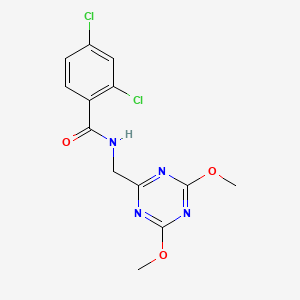

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

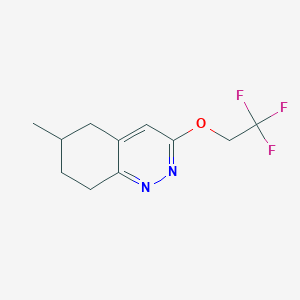

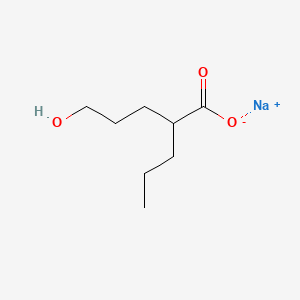

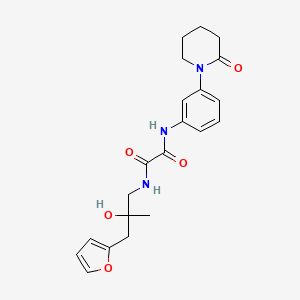

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

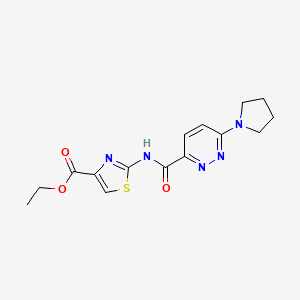

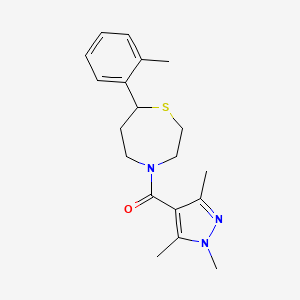

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)